
3-Iodo-4-methyl-1,2,5-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-methyl-1,2,5-oxadiazole is an organic compound that belongs to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methyl-1,2,5-oxadiazole typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . Another method involves the iodine-promoted one-pot synthesis via sp3 C–H functionalization, which includes oxidative amination and base-mediated cyclization of methylhetarenes and acylhydrazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: The oxadiazole ring can be formed or modified through cyclization reactions involving hydrazides and carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, anhydrides, activated carboxylic acids, iodine, and various bases and solvents. Reaction conditions typically involve moderate temperatures and the use of catalysts or promoters to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while cyclization reactions can produce different oxadiazole derivatives .
Aplicaciones Científicas De Investigación
3-Iodo-4-methyl-1,2,5-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: Oxadiazole derivatives have shown potential as anticancer, vasodilator, anticonvulsant, and antidiabetic agents.
Material Science: The compound can be used as a high-energy material due to its favorable oxygen balance and positive heat of formation.
Biological Research: Oxadiazoles are used as pharmacophores or aromatic linkers in the design of biologically active molecules.
Industrial Applications: The compound can be utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Iodo-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives can inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, leading to anticancer effects . The compound can also act on pathways such as the NF-kB signaling pathway and tubulin polymerization, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Iodo-4-methyl-1,2,5-oxadiazole include other oxadiazole isomers such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole . These compounds share the oxadiazole ring structure but differ in the positions of the nitrogen and oxygen atoms.
Uniqueness
This compound is unique due to the presence of the iodine atom and the specific arrangement of the methyl group and the oxadiazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C3H3IN2O |
|---|---|
Peso molecular |
209.97 g/mol |
Nombre IUPAC |
3-iodo-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C3H3IN2O/c1-2-3(4)6-7-5-2/h1H3 |
Clave InChI |
MPGUIXNPVONOAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NON=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


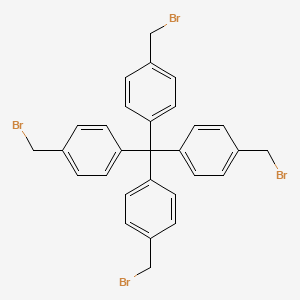
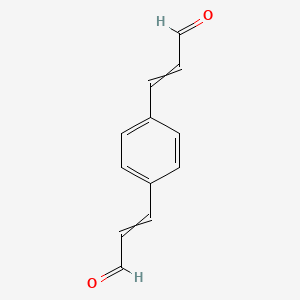
![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)


![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)
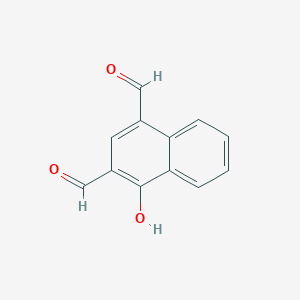

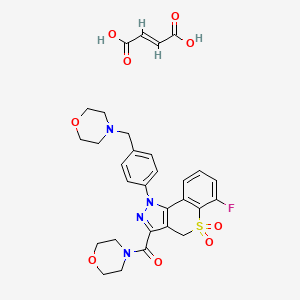
![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
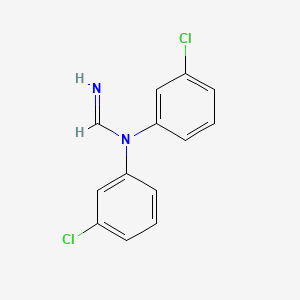
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)
